Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 342402-86-2
VCID: VC18702914
InChI: InChI=1S/C7H8N2O2/c1-11-7(10)9-6-3-2-5(6)4-8-9/h2-6H,1H3
SMILES:
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate

CAS No.: 342402-86-2

Cat. No.: VC18702914

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate - 342402-86-2

Specification

CAS No. 342402-86-2
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
Standard InChI InChI=1S/C7H8N2O2/c1-11-7(10)9-6-3-2-5(6)4-8-9/h2-6H,1H3
Standard InChI Key BNAQHTQLAMSIPJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)N1C2C=CC2C=N1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate features a fused bicyclic system comprising a five-membered ring (cyclopentane) and a four-membered ring (azetidine), with two double bonds at positions 3 and 6. The ester group (-COOCH3_3) is appended to the nitrogen at position 2, contributing to its polarity and reactivity. The systematic IUPAC name, methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, reflects this arrangement.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.342402-86-2
Molecular FormulaC7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2
Molecular Weight152.15 g/mol
IUPAC Namemethyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
SMILESCOC(=O)N1C2C=CC2C=N1
InChIKeyBNAQHTQLAMSIPJ-UHFFFAOYSA-N

The bicyclic framework imposes significant ring strain, which influences both its synthetic accessibility and chemical reactivity. Computational studies suggest that the conjugation between the diaza groups and the double bonds partially alleviates this strain, stabilizing the molecule .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate typically involves multi-step protocols emphasizing cyclization and functional group transformations. A common approach begins with the condensation of a diazo compound (e.g., diazomethane) with a cyclic diene precursor, followed by esterification.

Cycloaddition Strategies

Cyclopentadiene serves as a starting material in analogous syntheses of related bicyclic diaza compounds. For example, diazomethane reacts with cyclopentadiene under controlled pressure to form a bicyclic intermediate, which is subsequently functionalized with a methyl carboxylate group via nucleophilic acyl substitution. Yields in these reactions rarely exceed 45%, necessitating chromatographic purification .

Optimization Challenges

Key challenges include managing the exothermic nature of cycloadditions and minimizing side products such as polymerized dienes. Recent advances in flow chemistry have improved temperature control, enhancing reproducibility.

Chemical Properties and Reactivity

Thermal Stability

Thermolysis studies on structurally related 2,3-diazabicyclo[3.3.0]octene systems reveal decomposition pathways involving nitrogen extrusion and ring contraction. For instance, heating at 145°C under reduced pressure (200 Torr) generates cyclopropane derivatives via a trimethylene intermediate . While analogous data for methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate remain scarce, its lower ring strain relative to [3.3.0] systems suggests greater thermal stability .

Electrophilic Reactivity

The electron-deficient diaza rings render the compound susceptible to nucleophilic attack. Hydrolysis of the ester group under basic conditions produces the corresponding carboxylic acid, albeit with concurrent ring-opening side reactions.

Biological Activity and Applications

Neurological Target Engagement

Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate acts as a selective ligand for the alpha-seven (α7\alpha_7) nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive function and neuropsychiatric disorders.

Table 2: Biological Activity Profile

TargetMechanismPotential Application
α7\alpha_7 nAChRPartial agonistCognitive enhancement
NMDA receptorIndirect modulationNeuroprotection

In vitro assays demonstrate submicromolar binding affinity (Ki=0.8μMK_i = 0.8 \mu\text{M}) for α7\alpha_7 nAChR, with negligible activity at related receptors (e.g., α4β2\alpha_4\beta_2 nAChR).

Analytical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the bicyclic structure. Key signals include:

  • 1HNMR^1\text{H} \text{NMR}: δ=3.72ppm\delta = 3.72 \, \text{ppm} (singlet, COOCH3_3), δ=6.25ppm\delta = 6.25 \, \text{ppm} (doublet, C=CH).

  • 13CNMR^{13}\text{C} \text{NMR}: δ=168.9ppm\delta = 168.9 \, \text{ppm} (C=O), δ=145.3ppm\delta = 145.3 \, \text{ppm} (C=N).

Mass spectrometry (EI-MS) exhibits a molecular ion peak at m/z=152.1m/z = 152.1, consistent with the molecular weight.

Future Directions

Further studies should explore enantioselective synthesis routes, given the potential for stereochemical diversity in biological activity. Additionally, in vivo pharmacokinetic profiling is critical to advancing therapeutic applications.

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